3-O-苄基雌三醇 17-乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 3-O-Benzyl Estetrol 17-Acetate involves complex chemical reactions. For example, the preparation of estetrol monoglucuronides, which shares a synthetic pathway similarity, utilizes the Koenigs-Knorr reaction with cadmium carbonate as a catalyst. This method illustrates the synthetic complexity and the innovative approaches needed to create these compounds (Nambara, Sudo, & Sudo, 1976).

Molecular Structure Analysis

Analyzing the molecular structure of related compounds, such as benzyl 2,6-dihydroxy-3-nitrobenzoate, reveals intricate details about the molecular geometry and intramolecular interactions. These analyses show how the nitro group's planarity with the benzene ring indicates conjugation with the π-electron system, which is crucial for understanding the chemical behavior of complex molecules like 3-O-Benzyl Estetrol 17-Acetate (Sonar, Venkatraj, Parkin, & Crooks, 2007).

Chemical Reactions and Properties

The catalytic synthesis of benzyl acetate through esterification demonstrates the types of chemical reactions that compounds like 3-O-Benzyl Estetrol 17-Acetate might undergo. Such reactions highlight the importance of catalysts and reaction conditions in achieving high yields and selectivity in esterification processes (Rui, 2001).

Physical Properties Analysis

The physical properties of compounds such as 3-O-Benzyl Estetrol 17-Acetate are vital for understanding their behavior in various conditions. Although specific data on 3-O-Benzyl Estetrol 17-Acetate was not found, studies on related compounds provide insights into how molecular structure affects properties like solubility, melting point, and crystal structure.

Chemical Properties Analysis

Chemical properties, including reactivity with different functional groups and stability under various conditions, are essential for comprehending a compound's utility and safety. For instance, the study on the oxidative esterification and elimination reactions undergone by steroidal aldehydes shows the complexity and variety of reactions that steroidal compounds can undergo, which could be relevant for understanding the chemical properties of 3-O-Benzyl Estetrol 17-Acetate (Lewbart et al., 1990).

科学研究应用

雌三醇及其潜在应用雌三醇 (E4) 是人胎肝产生的天然雌激素。最近的研究探索了它的应用,特别是在口服避孕和缓解更年期症状方面,为像“3-O-苄基雌三醇 17-乙酸酯”这样的衍生物的潜在用途提供了视角。

避孕应用

Fruzzetti 等人 (2021) 讨论了雌三醇的临床应用,重点介绍了它在复方口服避孕药 (COC) 中的使用。雌三醇与屈螺酮联合使用,与含有炔雌醇的其他 COC 相比,显示出较高的可接受性、耐受性和满意度。这表明雌三醇的衍生物,例如“3-O-苄基雌三醇 17-乙酸酯”,也可能在避孕中具有潜在应用,因为它们与雌三醇具有结构和功能上的相似性 (Fruzzetti, Fidecicchi, Montt Guevara, & Simoncini, 2021)。

属性

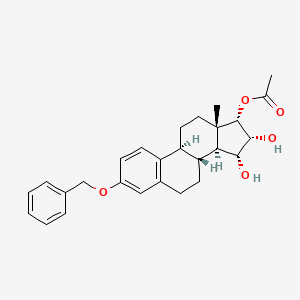

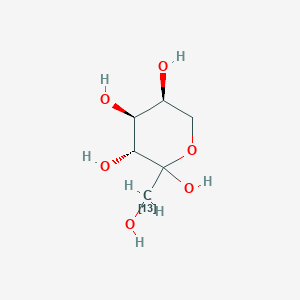

IUPAC Name |

[(8R,9S,13S,14S,15R,16R,17S)-15,16-dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O5/c1-16(28)32-26-25(30)24(29)23-22-10-8-18-14-19(31-15-17-6-4-3-5-7-17)9-11-20(18)21(22)12-13-27(23,26)2/h3-7,9,11,14,21-26,29-30H,8,10,12-13,15H2,1-2H3/t21-,22-,23-,24-,25-,26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIPMZOEOOUEIG-LHQKFFONSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C2C1(CCC3C2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OCC5=CC=CC=C5)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747112 |

Source

|

| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Benzyl Estetrol 17-Acetate | |

CAS RN |

690996-24-8 |

Source

|

| Record name | (16alpha,17alpha)-3-(Benzyloxy)-15,16-dihydroxyestra-1,3,5(10)-trien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

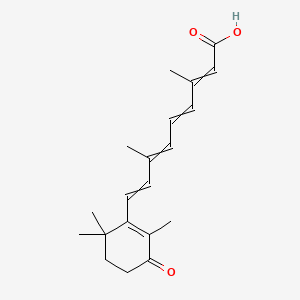

![1-[(4S,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B1146189.png)